3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one
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Overview
Description
3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex heterocyclic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the oxadiazole ring.
Scientific Research Applications
3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds share structural similarities and have been studied for their anticonvulsant and antinociceptive activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally related due to the presence of heterocyclic rings.
Uniqueness
3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is unique due to its combination of functional groups and the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H20ClFN4O2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
InChI |
InChI=1S/C23H20ClFN4O2/c1-28-13-16(23-26-22(27-31-23)14-7-3-4-8-17(14)24)21(30)15-11-18(25)20(12-19(15)28)29-9-5-2-6-10-29/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 |
InChI Key |
BEDNLNGYPHOSLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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